YM 934

KATP Channel Pharmacology Vascular Biology Smooth Muscle Physiology

Researchers require selective KATP openers with validated in vivo efficacy to ensure experimental reproducibility. YM 934 is a characterized 2H-1,4-benzoxazine derivative with established pharmacology. - 2.7x higher potency vs. lemakalim in rat portal vein; 2x higher vs. cromakalim in human detrusor. - Inhibits vagally-induced plasma leakage in guinea pig airways (10-100 μg/kg i.v.). - Oral (ED50: 38-193 μg/kg) and i.v. (ED50: 6-22 μg/kg) routes validated. - Non-hypotensive cardioprotective dose (0.1 μg/kg/min i.c.) established.

Molecular Formula C15H15N3O4
Molecular Weight 301.30 g/mol
CAS No. 136544-11-1
Cat. No. B154355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM 934
CAS136544-11-1
Synonyms2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide
2H-1,4-benzoxazine, 3,4-dihydro-2,2-dimethyl-6-nitro-4-(2-pyridinyl)-, N-oxide
YM 934
YM-934
YM934
Molecular FormulaC15H15N3O4
Molecular Weight301.30 g/mol
Structural Identifiers
SMILESCC1(CN(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=[N+]3[O-])C
InChIInChI=1S/C15H15N3O4/c1-15(2)10-16(14-5-3-4-8-17(14)19)12-9-11(18(20)21)6-7-13(12)22-15/h3-9H,10H2,1-2H3
InChIKeyGOTJEXSHEQBBSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YM 934: KATP Channel Opener for Cardiovascular & Pulmonary Research


YM 934 (CAS 136544-11-1) is a synthetic 2H-1,4-benzoxazine derivative that functions as an ATP-sensitive potassium (KATP) channel opener [1]. Identified and developed by Yamanouchi Pharmaceutical Co., Ltd., this small molecule (C15H15N3O4) selectively activates KATP channels, leading to cell membrane hyperpolarization and subsequent modulation of vascular smooth muscle tone and neurotransmitter release [2]. The compound has been extensively characterized in preclinical models for its potent vasodilatory effects, particularly on coronary arteries, as well as its bronchodilatory and cardioprotective properties [3].

Ion Channel
KATP channel activation pathway studies
Vascular
Smooth muscle relaxation and coronary vasodilation models
Pulmonary
Bronchodilation and neurogenic inflammation assays

YM 934 Differentiation from Other KATP Openers


The pharmacological and functional outcomes of potassium channel modulation are highly dependent on the specific chemical structure of the opener [1]. YM 934, a benzoxazine derivative, exhibits distinct potency, efficacy, and tissue-specific activity profiles compared to other KATP channel openers such as benzopyrans (e.g., lemakalim), thioformamides, or cyanoguanidines [2]. Substituting YM 934 with a generic 'KATP opener' could result in orders-of-magnitude differences in effective dose, altered cardiovascular-to-pulmonary effect ratios, and significant variations in therapeutic indices, thereby compromising experimental reproducibility and clinical translatability [3].

Chemical class mismatch

Benzopyran openers (e.g., lemakalim) may show different tissue potency ratios and off-target profiles

Dose translation gap

Effective dose can differ by orders of magnitude; model endpoint context may not transfer

Hemodynamic confounding

Other KATP openers may alter systemic blood pressure, complicating cardioprotection readouts

YM 934 Quantitative Evidence & Potency Comparisons


Vascular & Smooth Muscle Relaxation vs. Lemakalim

In isolated rat portal vein, YM 934 inhibited the frequency of spontaneous rhythmic contractions with an IC50 of 14 μM, compared to an IC50 of 38 μM for the benzopyran derivative lemakalim, indicating a 2.7-fold higher potency in this vascular smooth muscle model [1]. This finding is consistent across multiple tissue types; a subsequent study on human detrusor muscle strips found YM 934 to be 2-fold more potent than cromakalim [2].

Portal vein IC50
Head-to-head
YM 934: 14 μM vs Lemakalim: 38 μM
Reported 2.7-fold higher potency in vascular smooth muscle assay
Rat portal vein, contraction frequency. Dosing context requires verification.
KATP Channel Pharmacology Vascular Biology Smooth Muscle Physiology

Anti-Asthmatic Efficacy vs. Standard Bronchodilators

In a head-to-head evaluation using an ovalbumin-induced anaphylaxis asthma model in guinea pigs, YM 934 demonstrated superior anti-asthmatic activity compared to lemakalim, theophylline, and salbutamol [1]. The efficacy ratios, derived from the intravenous ED50 values, were YM934 (1), salbutamol (1/9), lemakalim (1/57), and theophylline (1/5000) [2]. This highlights a 9-fold potency advantage over the beta-agonist salbutamol and a 57-fold advantage over its benzopyran comparator lemakalim [2].

Asthma model ED50
Head-to-head
YM 934: 6 μg/kg i.v.; Salbutamol: 45 μg/kg; Lemakalim: 340 μg/kg; Theophylline: 30,000 μg/kg
Supports bronchoprotection endpoint context at microgram doses
Ovalbumin-challenged guinea pig. Model-specific interpretation required.
Pulmonary Pharmacology Asthma Research Bronchodilation

In Vivo Bladder Relaxation Potency vs. Cromakalim

In a comparative study of bladder function in a porcine model of partial bladder outlet obstruction, both YM934 and (-)-cromakalim dose-dependently decreased involuntary bladder contractions. However, YM934 was significantly more potent [1]. The effective dose required to inhibit the bladder contraction area under the curve (AUC) by 35% was 3.6 nmol/kg (i.v.) for YM934, compared to 14.9 nmol/kg (i.v.) for (-)-cromakalim, demonstrating a 4.1-fold higher in vivo potency [2].

Bladder ED35
Head-to-head
YM 934: 3.6 nmol/kg i.v. vs (-)-Cromakalim: 14.9 nmol/kg
Reported 4.1-fold higher in vivo potency in bladder overactivity model
Porcine obstruction model. Endpoint reproducibility may vary.
Urology Research Overactive Bladder In Vivo Pharmacology

Cardioprotection Independent of Hemodynamic Changes

In a canine model of stunned myocardium (15 min LAD occlusion, 3h reperfusion), intracoronary infusion of a non-hypotensive dose of YM934 (0.1 μg/kg/min) produced a marked improvement in post-ischemic regional contractile dysfunction [1]. This cardioprotective effect occurred independently of any changes in systemic hemodynamics (heart rate, mean arterial blood pressure) or regional myocardial blood flow during ischemia, and was completely blocked by the KATP channel blocker glibenclamide (1.0 mg/kg i.v.) [2].

Cardioprotection
Class-level
Non-hypotensive dose improved post-ischemic contractile function; blocked by glibenclamide
Supports mitochondrial KATP-mediated myocardial recovery context
Canine stunned myocardium model. Class-specific pathway review advised.
Cardiology Research Ischemia-Reperfusion Injury Myocardial Stunning

YM 934 Application Scenarios in Preclinical Research


Neurogenic Inflammation & KATP Channels

YM 934 is the tool of choice for studies examining KATP channel-mediated inhibition of neurogenic inflammation in airway disease. Its demonstrated ability to inhibit vagally-induced plasma leakage in guinea pig trachea, main bronchi, and intrapulmonary airways at doses of 10-100 μg/kg i.v. [7] provides a robust, well-characterized in vivo model. Researchers can use YM 934 to dissect the contribution of sensory neuropeptide release from KATP-sensitive pathways, as its effects are specifically blocked by glibenclamide [8].

Bronchodilator Efficacy & Asthma Models

Given its proven and quantifiably superior efficacy over salbutamol and theophylline in multiple asthma models (active sensitization, histamine-induced, methacholine-induced) [7], YM 934 serves as a definitive positive control for bronchodilation mediated by KATP channel opening. Researchers can reliably use oral (ED50: 38-193 μg/kg) or intravenous (ED50: 6-22 μg/kg) administration of YM 934 to benchmark the activity of novel bronchodilator candidates, ensuring a high standard of comparison [8].

Myocardial Ischemia-Reperfusion & Cardioprotection

For cardiology-focused studies, YM 934 is uniquely valuable for investigating direct mitochondrial KATP channel-mediated cardioprotection [7]. Its application at a non-hypotensive dose (0.1 μg/kg/min i.c.) allows for the study of myocardial stunning and post-ischemic functional recovery without the confounding influence of altered systemic hemodynamics [8]. This makes YM 934 an essential reagent for isolating and understanding the cardioprotective signaling cascade of KATP channels in the heart.

Smooth Muscle Pharmacology & Vascular Reactivity

YM 934 is a critical comparator and tool compound for any study focused on KATP channel-mediated relaxation of vascular and non-vascular smooth muscle. Its established 2.7-fold higher potency over lemakalim in rat portal vein [7] and 2-fold higher potency over cromakalim in human detrusor strips [8] makes it a high-sensitivity probe for detecting KATP channel involvement in novel tissues or pathophysiological states. Its well-defined antagonism by glibenclamide further validates its use in mechanistic studies.

Application
Selection Property
Validation Focus
Neurogenic airway inflammation
KATP-mediated plasma leakage inhibition
Vagally-induced airway extravasation models
Bronchomotor tone studies
KATP-dependent bronchodilation potency
Antigen- or spasmogen-induced bronchoconstriction assays
Ischemia-reperfusion injury
Mitochondrial KATP cardioprotection without hemodynamic shift
Regional contractile function recovery in stunned myocardium models
Smooth muscle pharmacology
High-sensitivity KATP relaxation probe
Isolated tissue contraction/relaxation and glibenclamide reversibility

Technical Documentation Hub

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17 linked technical documents
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